5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Overview
Description
“5-Bromo-8-(bromomethyl)-2-methoxyquinoline” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the information might be under different but similar compounds like “5-Bromo-8-fluoroquinoline” and "5-Bromo-8-(trifluoromethoxy)quinoline"23.
Synthesis Analysis
The synthesis of similar compounds like “5- or 8-bromoisoquinoline derivatives” has been described in several patents45. The methods involve the use of catalysts and brominating agents. However, the specific synthesis process for “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” is not readily available.
Molecular Structure Analysis
The molecular structure of “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” is not directly available. However, the molecular formula for a similar compound, “5-Bromo-8-methoxyquinoline”, is C10H8BrNO6.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-Bromo-8-(bromomethyl)-2-methoxyquinoline”. However, it’s known that bromoquinoline derivatives are key intermediates in the synthesis of pharmaceutical compounds45.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” are not directly available. However, a similar compound, “5-Bromo-8-methoxyquinoline”, is slightly soluble in water and is air sensitive76.Scientific Research Applications
Synthesis Improvements
5-Bromo-8-(bromomethyl)-2-methoxyquinoline is used as an intermediate in drug discoveries. An example is its synthesis from 6-bromo-2-fluoro-3-methoxybenzaldehyde, where process chemistry labs improved the original synthetic route, increasing total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).
Reactivity and Synthesis Applications
The compound's reactivity has been explored for the synthesis of biaryl systems and complex ring-systems. For example, bromoquinolines like 5-bromo-3-methoxyquinoline were subjected to Suzuki-Miyaura cross-coupling conditions, leading to biaryls with significant differences in reactivity based on the quinoline's attachment point (Håheim et al., 2019).
Methodologies in Bromination
The methodologies for the synthesis of polyfunctional brominated methoxyquinolines, including regioselective routes for preparing brominated methoxyquinolines at various positions, highlight the compound's role in functionalizing the quinoline ring (Çakmak & Ökten, 2017).
Inhibitor Research
In steroid 5alpha reductases inhibitor research, derivatives of 6-bromo-2-methoxyquinoline showed inhibitory patterns, with variations depending on heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).
Use in Anti-Cancer Drug Synthesis
The compound is also a key intermediate for synthesizing anti-cancer drugs inhibiting thymidylate synthase, demonstrating its importance in oncology research (Sheng-li, 2004).
Radiopharmaceutical Applications
In the radiopharmaceutical field, bromo precursors like 6-bromomethyl-2-methoxycarbonyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline were used in synthesizing compounds for studying the NMDA receptor channel complex (Ponchant et al., 2000).
Environmental and Food Product Applications
Its derivatives, like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, have been investigated for selectively responding to metal ions such as Cd^2+, aiding in measuring concentrations in waste effluents and food products (Prodi et al., 2001).
Safety And Hazards
The safety and hazards associated with “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” are not directly available. However, similar compounds have been noted to be hazardous. For example, “5-Bromo-8-methoxyquinoline” is noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.
Future Directions
The future directions for “5-Bromo-8-(bromomethyl)-2-methoxyquinoline” are not readily available. However, bromoquinoline derivatives are key intermediates in the synthesis of pharmaceutical compounds45, suggesting potential applications in drug development.
Please note that this analysis is based on the limited information available and might not fully cover “5-Bromo-8-(bromomethyl)-2-methoxyquinoline”. For a more comprehensive analysis, further research and expert consultation are recommended.
properties
IUPAC Name |
5-bromo-8-(bromomethyl)-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c1-15-10-5-3-8-9(13)4-2-7(6-12)11(8)14-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHPPJUKMZRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743667 | |
Record name | 5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
CAS RN |
885687-81-0 | |
Record name | 5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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